4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone
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Description
4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C20H17Cl2FN4O3S and its molecular weight is 483.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Cytotoxic Effects in Cancer Cell Lines : A study by Özdemir et al. (2019) synthesized derivatives of 3(2H)-pyridazinone, testing their cytotoxic activity against liver and colon cancer cell lines. One compound showed notable activity, suggesting potential as a chemotherapeutic agent (Özdemir et al., 2019).
Glucan Synthase Inhibitors : Research by Ting et al. (2011) identified derivatives of pyridazinone as β-1,3-glucan synthase inhibitors, showing efficacy in a mouse model of Candida glabrata infection, highlighting their potential as antifungal agents (Ting et al., 2011).
Polymer Synthesis : Xu et al. (2006) investigated the synthesis of novel soluble polymers incorporating pyridazinone or pyridazine moieties, finding these polymers to possess high thermal stability and potential for industrial applications (Xu et al., 2006).
Anticancer, Antiangiogenic, and Antioxidant Agents : Kamble et al. (2015) synthesized new pyridazinone derivatives with observed inhibitory effects on various cancer cell lines and angiogenic cytokines, along with antioxidant activities, suggesting their multifaceted therapeutic potential (Kamble et al., 2015).
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2FN4O3S/c21-14-2-1-3-16(12-14)27-20(28)19(22)18(13-24-27)25-8-10-26(11-9-25)31(29,30)17-6-4-15(23)5-7-17/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHUEBDJSZEWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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